molecular formula C21H17ClN2O B4137014 [1-(2-chlorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol

[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol

Cat. No. B4137014
M. Wt: 348.8 g/mol
InChI Key: LVSWGFXYXLQABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-chlorobenzyl)-1H-benzimidazol-2-ylmethanol” is a complex organic compound. It contains a benzimidazole ring, which is a type of nitrogen-containing heterocycle . The benzimidazole ring is fused to a phenyl group and a methanol group. The benzimidazole ring is also attached to a 2-chlorobenzyl group .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks an aromatic ring, replacing one of the substituents . The exact synthesis process for this specific compound is not detailed in the search results.


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as elemental analysis, IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction . These techniques provide detailed information about the compound’s structure, including bond lengths and angles .


Chemical Reactions Analysis

The chemical reactions involving compounds like this often involve nucleophilic aromatic substitution . In these reactions, a nucleophile attacks an aromatic ring, replacing one of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular weight, exact mass, and monoisotopic mass can be computed . Other properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can also be computed .

Safety and Hazards

The safety and hazards associated with similar compounds can vary. For example, benzyl chloride, a related compound, is a lachrymator and is very irritating to the skin . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safety protocols .

Future Directions

Benzimidazole derivatives have been extensively used in drug discovery due to their high therapeutic properties . The research and development of benzimidazole-containing drugs is an increasingly active and attractive topic in medicinal chemistry . Therefore, there is potential for future research and development in this area .

properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O/c22-17-11-5-4-10-16(17)14-24-19-13-7-6-12-18(19)23-21(24)20(25)15-8-2-1-3-9-15/h1-13,20,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSWGFXYXLQABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,3-Benzimidazole-2-methanol, 1-[(2-chlorophenyl)methyl]-alpha-phenyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol
Reactant of Route 2
Reactant of Route 2
[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol
Reactant of Route 3
Reactant of Route 3
[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol
Reactant of Route 4
Reactant of Route 4
[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol
Reactant of Route 5
Reactant of Route 5
[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol
Reactant of Route 6
[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.